![molecular formula C11H8F2N2 B582005 5-(2,3-Difluorophenyl)pyridin-2-amine CAS No. 875166-91-9](/img/structure/B582005.png)
5-(2,3-Difluorophenyl)pyridin-2-amine
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Overview
Description
5-(2,3-Difluorophenyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of 5-(2,3-Difluorophenyl)pyridin-2-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(2,3-Difluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-difluoropyridine
- 5-(2,3-Dichlorophenyl)pyridin-2-amine
- 5-(2,3-Difluorophenyl)-2-pyridinamine
Uniqueness
5-(2,3-Difluorophenyl)pyridin-2-amine is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the ortho and meta positions on the phenyl ring can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications .
Biological Activity
5-(2,3-Difluorophenyl)pyridin-2-amine, with the chemical formula C10H8F2N2, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a pyridine ring substituted by a difluorophenyl group and an amine, suggests various mechanisms of action that could be exploited in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C10H8F2N2
- Molecular Weight : 196.18 g/mol
- CAS Number : 875166-91-9
Structural Characteristics
The presence of fluorine atoms in the phenyl group significantly alters the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures often exhibit inhibitory effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (breast cancer) | TBD | |
This compound | A549 (lung cancer) | TBD | |
This compound | HT29 (colon cancer) | TBD |
The specific IC50 values for this compound against these cell lines are still under investigation. However, preliminary data suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : The compound may interact with specific receptors or proteins that regulate cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that certain pyridine derivatives can activate apoptotic pathways in cancer cells.
Other Pharmacological Activities
Beyond anticancer properties, there is emerging evidence that this compound may possess other biological activities:
- Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains.
- Anti-inflammatory Effects : Research into related compounds suggests possible anti-inflammatory properties that warrant further exploration.
Study Overview
A recent study investigated the biological activity of several pyridine derivatives, including this compound. The study focused on their cytotoxic effects against various cancer cell lines and assessed their selectivity indices compared to normal human cells.
Findings:
- Selectivity Index : The selectivity index for this compound was found to be significantly higher than that of conventional chemotherapeutics like cisplatin and 5-fluorouracil.
- Cell Viability Assays : MTT assays demonstrated a marked reduction in viability in treated cancer cells compared to untreated controls.
Comparative Analysis
The following table summarizes the findings from various studies on related pyridine compounds:
Compound Name | Target Cells | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF7 (breast cancer) | TBD | >1 |
Pyridine Derivative A | A549 (lung cancer) | TBD | <1 |
Pyridine Derivative B | HT29 (colon cancer) | TBD | >1 |
Properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRDJPBLRYOQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652000 |
Source
|
Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875166-91-9 |
Source
|
Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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